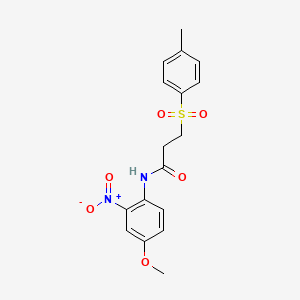

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(20)18-15-8-5-13(25-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLESWFUBWWPFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then subjected to acylation using tosyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of 4-amino-2-nitrophenyl derivatives.

Reduction: Formation of 4-methoxy-2-aminophenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tosyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Pharmacological Analogues: N-(4-Methoxy-2-Nitrophenyl)hexadecanamide

Structure: The hexadecanamide analogue replaces the tosylpropanamide group with a long aliphatic chain (hexadecanamide) . Applications: Demonstrated antinociceptive activity in formalin-induced pain models, likely mediated by interactions with lipid signaling pathways (e.g., palmitoylethanolamide mimicry). Efficacy was observed at 10–30 mg/kg doses in rodent studies . Key Differences:

- Lipophilicity : The hexadecanamide’s long alkyl chain enhances membrane permeability, whereas the tosylpropanamide’s sulfonamide group may increase solubility in polar solvents.

- Bioactivity : Tosyl groups are often utilized as leaving groups in synthetic chemistry, suggesting N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide could serve as an intermediate rather than a therapeutic agent.

Cosmetic and Industrial Colorants: Azo Dyes

Examples :

- Cl 11725 : 2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide (CAS 6371-96-6), used as a cosmetic colorant .

- C.I. Pigment Yellow 65 : 2-[(4-Methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide (CAS 6528-34-3), regulated in food packaging coatings under GB9685-2008 .

Structural Contrast : - Azo Linkage: The —N=N— group in colorants enables π-conjugation, producing visible light absorption (yellow-orange hues). In contrast, the target compound lacks this chromophore, rendering it non-colorant.

Nucleotide Derivatives

Functional Role: The 4-methoxyphenyl moiety stabilizes the nucleotide during solid-phase synthesis, contrasting with the nitro group in the target compound, which may confer electrophilic reactivity.

Data Table: Comparative Analysis of Analogues

Research Implications and Gaps

- Structural Flexibility : The 4-methoxy-2-nitrophenyl group serves diverse roles, from pharmacological activity (analgesia) to industrial applications (colorants), depending on substituents.

- Unanswered Questions : Direct data on N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide’s synthesis, stability, and bioactivity are lacking. Further studies could explore its utility in sulfonamide-based drug development or as a photoaffinity label.

Biological Activity

N-(4-Methoxy-2-nitrophenyl)-3-tosylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of analgesia and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H15N3O4S

- Molecular Weight : 317.35 g/mol

Biological Activity Overview

Research indicates that N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide exhibits significant biological activity, including:

Antinociceptive Activity

A study investigated the local antinociceptive effect of a related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide, using the formalin test in rats. Key findings included:

- Dose-dependent Effects : Administration of the compound at doses between 10-100 μg/paw resulted in significant antinociception.

- Receptor Involvement : The effects were reduced by cannabinoid receptor antagonists (AM281 for CB1 and SR144528 for CB2), indicating involvement of these receptors in the analgesic effect. Additionally, opioid receptors also appeared to play a role in mediating the effects .

Antitumor Activity

While specific studies on N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide are sparse, related compounds have demonstrated notable antitumor properties. For instance:

- In Vitro Studies : A related compound showed IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines (A549, MCF-7, DU145, HepG2), indicating strong cytotoxic activity .

- Mechanistic Insights : The mechanism involved apoptosis induction via mitochondrial pathways and cell cycle arrest in the S phase, suggesting potential pathways for further exploration with N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide .

Table 1: Antinociceptive Effects of Related Compounds

| Compound | Dose (μg/paw) | Antinociceptive Effect (%) | Receptor Involvement |

|---|---|---|---|

| N-(4-methoxy-2-nitrophenyl)hexadecanamide | 10-100 | Significant | CB1, CB2, Opioid |

| Control | - | None | - |

Table 2: Antitumor Activity of Related Compounds

| Cell Line | Compound | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| A549 | IMB-1406 | 8.99 | 100.07 |

| MCF7 | IMB-1406 | 8.26 | 100.39 |

| DU145 | IMB-1406 | 7.89 | 99.93 |

| HepG2 | IMB-1406 | 6.92 | 99.98 |

Case Studies and Research Findings

-

Antinociceptive Study :

- The formalin test demonstrated that local administration of N-(4-methoxy-2-nitrophenyl)hexadecanamide produced significant pain relief in a dose-dependent manner.

- The involvement of peripheral cannabinoid receptors suggests a multi-faceted mechanism that could be leveraged for pain management therapies .

- Antitumor Mechanism :

Q & A

What are the key considerations for synthesizing N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide with high purity?

Level: Basic

Answer:

Synthesis requires multi-step organic reactions, typically involving:

- Step 1: Formation of the amide bond between the nitro-substituted aniline derivative and tosylpropanoyl chloride under anhydrous conditions.

- Step 2: Methoxy group introduction via nucleophilic substitution or protective group strategies.

Critical parameters include: - Temperature control (e.g., maintaining 0–5°C during acyl chloride reactions to prevent side products).

- Solvent selection (e.g., dichloromethane for solubility and inertness).

- Catalysts (e.g., DMAP for accelerating acylation reactions).

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product. Purity should be validated by HPLC (>95%) .

Which spectroscopic techniques are most effective for characterizing N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms methoxy (δ 3.8–4.0 ppm) and nitro group proximity via aromatic proton splitting patterns.

- ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and tosyl (SO₂, ~145 ppm) groups.

- Infrared Spectroscopy (IR):

- Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1520 cm⁻¹ (nitro group).

- Mass Spectrometry (MS):

- High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~433.12 g/mol).

Combined, these techniques ensure structural confirmation and detect impurities .

- High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~433.12 g/mol).

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Answer:

Discrepancies in biological activity (e.g., enzyme inhibition IC₅₀ values) often arise from:

- Assay conditions: Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter compound solubility and activity.

- Target specificity: Off-target interactions (e.g., with unrelated kinases) may skew results.

Methodological solutions: - Dose-response curves: Conduct full-range IC₅₀ assays (0.1–100 µM) with positive controls (e.g., staurosporine for kinases).

- Orthogonal assays: Validate activity using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis in HeLa cells).

- Meta-analysis: Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) .

What computational strategies predict interactions between this compound and biological targets?

Level: Advanced

Answer:

- Molecular docking (AutoDock Vina, Schrödinger):

- Use crystal structures of target proteins (e.g., Nek2 kinase, PDB ID: 2W5A) to model binding.

- Focus on the nitro group’s electrostatic interactions with active-site arginine residues.

- MD simulations (GROMACS):

- Simulate ligand-protein stability over 100 ns to assess binding mode persistence.

- QSAR modeling:

- Train models using analogs with known IC₅₀ values to predict activity against novel targets.

These methods guide experimental prioritization and reduce trial-and-error screening .

- Train models using analogs with known IC₅₀ values to predict activity against novel targets.

How can hydrogen bonding patterns in the compound’s crystal structure be analyzed using SHELX?

Level: Advanced

Answer:

- Data collection: Obtain high-resolution (<1.0 Å) X-ray diffraction data.

- SHELXL refinement:

- Use

HTABinstructions to define hydrogen bonds (e.g., between amide NH and nitro O). - Analyze

RESIoutput for bond distances (2.8–3.2 Å) and angles (100–160°).

- Use

- Graph-set analysis (R²₂(8) motifs):

What strategies optimize the compound’s stability under varying pH conditions?

Level: Advanced

Answer:

- Degradation studies:

- Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Monitor decomposition via LC-MS (e.g., hydrolysis of the amide bond at pH < 2).

- Stabilization methods:

- Lyophilization: For long-term storage, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis.

- Formulation: Use PEG-based matrices to buffer against pH fluctuations in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.